molecular formula C₁₃H₂₁D₉ClN B1162531 n-Decyltrimethylammonium-d9 Chloride

n-Decyltrimethylammonium-d9 Chloride

Cat. No.: B1162531
M. Wt: 244.89
Attention: For research use only. Not for human or veterinary use.
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Description

The study of amphiphilic molecules, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) properties, is central to numerous scientific disciplines, from materials science to biology. Quaternary ammonium (B1175870) compounds, a class of cationic surfactants, are of particular interest due to their diverse applications. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), in these molecules provides a subtle yet powerful modification that unlocks new avenues for experimental investigation.

Isotopic labeling is a technique used to track the passage of a substance through a system by replacing certain atoms with their isotopes. bionity.comwikipedia.org In surfactant science, this method is invaluable for monitoring the behavior of surfactant molecules in various environments. By introducing isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can selectively "highlight" parts of a molecule. wikipedia.org This allows for the detailed study of phenomena such as micelle formation, adsorption at interfaces, and interactions with other molecules like polymers or proteins. The primary advantage of isotopic labeling lies in its ability to provide information about the fate of specific atoms or molecular fragments during a chemical process or within a complex assembly. bionity.com The presence and location of these isotopic labels can be detected using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Cationic surfactants are amphiphilic molecules that carry a positive charge on their hydrophilic head group. mdpi.com This characteristic drives their self-assembly in aqueous solutions to form structures like micelles, vesicles, and liquid crystals. mdpi.comnih.gov The formation of these aggregates is a spontaneous process governed by a delicate balance of forces, including hydrophobic interactions between the surfactant tails and electrostatic repulsions between the charged head groups. mdpi.com These self-assembled systems are central to a wide range of applications, including as antimicrobial agents, catalysts, and drug and gene delivery vehicles. mdpi.comnih.gov The structure and properties of the resulting aggregates can be finely tuned by altering the surfactant's molecular architecture, such as the length of the hydrophobic tail or the nature of the head group, as well as by changing external conditions like temperature, pH, and ionic strength. mdpi.com

The substitution of hydrogen with deuterium, known as deuteration, offers unique advantages in the study of surfactant systems, particularly when using techniques like neutron scattering and NMR spectroscopy. nih.gov In neutron scattering, the significant difference in the scattering cross-sections of hydrogen and deuterium allows for "contrast matching." By selectively deuterating either the surfactant, the solvent, or other components in a mixture, researchers can make certain parts of the system effectively "invisible" to neutrons, thereby highlighting the structure and organization of the components of interest. nih.gov This has been instrumental in determining the structure of micelles and adsorbed surfactant layers. nih.gov In NMR spectroscopy, deuteration can simplify complex spectra by eliminating signals from the deuterated parts of the molecule. nih.govacs.org This is especially useful in studies of surfactant-polymer or surfactant-protein interactions, where the signals from the surfactant might otherwise obscure those from the macromolecule. Furthermore, deuterium NMR can provide detailed information about the orientation and dynamics of molecules. acs.org

n-Decyltrimethylammonium-d9 Chloride is a specialized, isotopically labeled quaternary ammonium salt. chicp.org In this compound, the nine hydrogen atoms of the three methyl groups attached to the nitrogen atom are replaced with deuterium. This specific deuteration pattern makes it a valuable tool for investigating the role of the surfactant head group in various phenomena. Its primary documented application is in the study of ionic interactions between detergents and lipid membranes. chicp.org By using techniques that are sensitive to the presence of deuterium, researchers can precisely probe the behavior and environment of the trimethylammonium head group as the surfactant interacts with and potentially disrupts the lipid bilayer structure. This provides crucial insights into the mechanisms by which surfactants interact with biological membranes.

Interactive Data Table: Properties of this compound

PropertyValueReference
Chemical Name This compound clearsynth.com
Synonyms Decyltrimethylammonium-d9 Chloride, Capryltrimethylammonium-d9 Chloride, Trimethylcaprylammonium-d9 Chloride scbt.com
Molecular Formula C₁₃H₂₁D₉ClN lgcstandards.com
Molecular Weight 244.89 scbt.comlgcstandards.com
Unlabeled CAS Number 10108-87-9 scbt.comlgcstandards.com
Isotope Deuterium lgcstandards.com
Purity >95% (HPLC) lgcstandards.com
Storage Temperature -20°C lgcstandards.com

Properties

Molecular Formula

C₁₃H₂₁D₉ClN

Molecular Weight

244.89

Synonyms

Decyltrimethylammonium-d9 Chloride (7CI);  Capryltrimethylammonium-d9 Chloride;  Trimethylcaprylammonium-d9 Chloride;  Decyltriemthylammonium-d9 Chloride;  N,N,N-Trimethyl-1-decanaminium-d9 Chloride; 

Origin of Product

United States

Synthesis and Isotopic Incorporation Methodologies for N Decyltrimethylammonium D9 Chloride

Strategies for Deuteration of Alkyl Chains in Quaternary Ammonium (B1175870) Salts

Direct Hydrogen-Deuterium Exchange (HDE) is a method that can be a time- and cost-effective alternative to multi-step synthesis, particularly when performed on the target molecule or an advanced intermediate. google.com This approach involves the direct replacement of hydrogen atoms with deuterium (B1214612) from a deuterium source.

Homogeneous Metal-Catalyzed Exchange: This method utilizes soluble metal catalysts, often based on ruthenium or iridium, to facilitate the exchange. google.comresearchgate.net For instance, ruthenium(II)-based catalysts have been shown to be effective for the deuteration of amines at the alpha and/or beta positions relative to the nitrogen atom. google.comgoogle.com The reaction typically employs a deuterium source like heavy water (D₂O) at elevated temperatures and pressures. google.com

Heterogeneous Metal-Catalyzed Exchange: In this approach, a solid-phase catalyst, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), is used. google.comgoogle.com These catalysts can promote regioselective deuteration, for example, at the alpha-position to an amine-nitrogen. google.com

The primary advantage of HDE is the potential to introduce deuterium late in the synthesis, avoiding the need to carry expensive isotopic labels through multiple chemical steps.

A more common and often more predictable method for isotopic labeling is to begin the synthesis with a commercially available or specially prepared deuterated starting material. researchgate.netsimsonpharma.com This "bottom-up" approach ensures a high degree of specific deuterium incorporation at desired positions.

For the synthesis of a decyl-deuterated compound, the following precursors could be utilized:

Deuterated Decyl Halides: Starting with a compound like 1-bromodecane-d₂₁ allows for direct reaction with an amine to form the quaternary ammonium salt.

Deuterated Decyl Alcohols: A deuterated n-decanol can be converted into a suitable leaving group (like a halide or tosylate) before reaction with the amine.

Dehalogenative Deuteration: An emerging method involves the deuteration of alkyl halides using D₂O as an economical deuterium source, catalyzed by a piezoelectric material under mechanochemical conditions. researchgate.net This can be used to prepare the deuterated alkyl halide precursor from its halogenated, non-deuterated counterpart. researchgate.net

The following table summarizes the key features of these deuteration strategies.

Table 1: Comparison of Deuteration Strategies for Alkyl Chains

Strategy Description Key Features Common Deuterium Source
Direct H-D Exchange Swapping H for D atoms on an existing molecule using a catalyst. Can be cost-effective; avoids multi-step synthesis with labeled materials. D₂O, D₂ gas
Deuterated Precursors Building the final molecule from a starting material that is already deuterated. High specificity of label placement; predictable outcomes. Commercially available labeled reagents (e.g., deuterated solvents, alkyl halides)

| Dehalogenative Deuteration | Converting an alkyl halide to a deuterated alkane. | Uses inexpensive D₂O; can be performed on various alkyl halides. | D₂O |

Multi-step synthesis provides the highest degree of control over the final molecular structure and is the most common route for producing complex isotopically labeled compounds. researchgate.net A typical pathway for a decyl-deuterated quaternary ammonium salt would involve several distinct transformations.

A plausible synthetic route could be:

Preparation of Deuterated Precursor: Synthesis of a fully deuterated decyl alcohol (n-decanol-d₂₂) starting from smaller deuterated building blocks.

Conversion to Alkyl Halide: The deuterated alcohol is then converted to a more reactive deuterated decyl halide (e.g., 1-bromodecane-d₂₁). This is a standard transformation, for example, using thionyl chloride to produce the chloride from an alcohol. google.com

Quaternization Reaction: The final step involves the reaction of the deuterated decyl halide with trimethylamine to form the desired quaternary ammonium salt. This specific reaction is known as the Menschutkin reaction. nih.gov

This stepwise approach, while potentially longer, ensures high isotopic purity and allows for the purification of intermediates at each stage, leading to a well-characterized final product.

Chemical Reaction Pathways for n-Decyltrimethylammonium-d9 Chloride Synthesis

The final and crucial stage in the synthesis is the formation of the quaternary ammonium cation through the alkylation of a tertiary amine.

The core of the synthesis is the reaction between a deuterated n-decyl halide and trimethylamine. quora.com This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. nih.gov In this process, the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the deuterated decyl halide that bears the leaving group (e.g., bromide or chloride). The reaction results in the formation of a new carbon-nitrogen bond and the desired quaternary ammonium cation. youtube.com

Because the reaction proceeds via an Sₙ2 mechanism, primary alkyl halides (like 1-bromodecane) are ideal substrates as they are less sterically hindered. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Generalized Sₙ2 Reaction for Synthesis

Reactant 1 (Electrophile) Reactant 2 (Nucleophile) Product

The choice of solvent is critical for the success of the Menschutkin reaction. nih.gov The reaction involves a neutral amine and a neutral alkyl halide forming ionic products. The rate and yield of this quaternization are significantly influenced by the polarity of the solvent.

Solvent Effects: Polar aprotic solvents such as acetonitrile, acetone, or chloroform are often employed. nih.govmdpi.com These solvents can stabilize the forming charged transition state, thereby accelerating the reaction compared to nonpolar solvents. The use of solvents with a relatively low dielectric constant can also simplify purification, as the highly polar quaternary ammonium salt product may precipitate directly from the reaction mixture. nih.gov

Reaction Conditions: The synthesis is typically carried out by heating the reactants in the chosen solvent. google.com In some modern approaches, microwave-assisted synthesis has been used to dramatically reduce reaction times from many hours to mere minutes, often with comparable or improved yields over conventional heating methods. mdpi.com The purification of the final product often involves precipitation by adding a less polar solvent (like diethyl ether) followed by filtration and washing. nih.govmdpi.com

Table 3: Influence of Solvent on Quaternization Reactions (Illustrative Examples)

Solvent Polarity Typical Effect on Sₙ2 Reaction Rate Reference
Acetonitrile Polar Aprotic Favorable, often used for reflux conditions mdpi.com
Chloroform Moderately Polar Effective, can allow for product precipitation nih.gov
Ethanol Polar Protic Can be used, but may lead to side reactions mdpi.com

| Hexane | Nonpolar | Very slow reaction rate, generally unsuitable | nih.gov |

Optimization of Synthetic Yields and Deuteration Efficiency

The synthesis of this compound, a deuterated quaternary ammonium salt, involves the strategic incorporation of deuterium atoms and the formation of the quaternary ammonium headgroup. Optimization of this process is crucial for maximizing the product yield and ensuring a high degree of deuteration. The primary synthetic route typically involves the quaternization of a tertiary amine with a deuterated alkyl halide.

A common synthetic approach for analogous non-deuterated quaternary ammonium compounds, such as n-dodecyltrimethylammonium chloride, involves a two-step process that can be adapted for the deuterated analogue. The first step would be the preparation of a deuterated decyl halide, followed by its reaction with trimethylamine. Key reaction parameters that can be optimized to enhance the yield include the choice of solvent, reaction temperature, and the molar ratio of the reactants. For the quaternization step, polar aprotic solvents are often employed to facilitate the SN2 reaction. Elevating the reaction temperature can increase the reaction rate, but it must be carefully controlled to prevent side reactions or degradation of the product. An excess of the amine or alkyl halide can be used to drive the reaction to completion.

The following table outlines key parameters and their potential impact on the optimization of the synthesis of this compound.

ParameterEffect on YieldEffect on Deuteration EfficiencyConsiderations
Solvent Polar aprotic solvents can increase the rate of quaternization.The solvent should be inert and not participate in H/D exchange.Solvent choice can also affect product purification.
Temperature Higher temperatures can increase reaction rates but may also lead to side products.High temperatures can sometimes lead to deuterium scrambling if not carefully controlled.Optimal temperature is a balance between reaction rate and product stability.
Reactant Ratio Using an excess of one reactant can drive the reaction towards completion.Not directly impactful but ensures the deuterated precursor is fully utilized.Stoichiometry should be carefully controlled for cost-effectiveness.
Catalyst Not always necessary for quaternization but can be crucial for deuteration steps.The choice of catalyst is critical for efficient H/D exchange.Catalyst selection depends on the specific deuteration method employed.
Additives Can influence reaction rates in both deuteration and quaternization steps.Acidic or basic additives can significantly enhance deuteration rates.Additives must be easily removable during purification.

Isotopic Purity Assessment in Synthesized this compound

The determination of isotopic purity is a critical step in the characterization of this compound, as it confirms the extent of deuterium incorporation and the absence of undesired isotopic species. Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance spectroscopy being the most prominent.

Mass Spectrometry (MS) is a highly sensitive technique for assessing isotopic purity. High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like electrospray ionization (ESI), can distinguish between the desired deuterated compound and its non-deuterated or partially deuterated counterparts based on their mass-to-charge ratios. nih.govresearchgate.net The high mass accuracy of time-of-flight (TOF) mass spectrometers allows for the clear resolution of isotopic peaks, enabling accurate quantification of the isotopic distribution. almacgroup.com The analysis involves comparing the relative abundances of the ion corresponding to the fully deuterated molecule (d9) with those of the d0 to d8 species.

A typical workflow for isotopic purity assessment by LC-MS would involve:

Separation of the analyte from any impurities using liquid chromatography.

Ionization of the sample and detection of the different isotopologues.

Integration of the peak areas for each isotopic species to determine their relative abundance.

The table below illustrates a hypothetical isotopic distribution for a sample of this compound as determined by mass spectrometry.

IsotopologueRelative Abundance (%)
d998.5
d81.2
d70.2
d0-d6<0.1

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for determining isotopic purity. While ¹H NMR can be used to detect the presence of residual protons, ²H NMR directly observes the deuterium nuclei, providing information about the location and extent of deuteration. nih.gov A combined approach using both ¹H and ²H NMR can provide a comprehensive and accurate determination of isotopic abundance. nih.gov The absence of signals in the ¹H NMR spectrum at positions expected to be deuterated, coupled with the corresponding signals in the ²H NMR spectrum, confirms successful deuteration. The high degree of deuteration minimizes background signals from protons in ¹H NMR, which is advantageous for analyzing dilute samples or complex mixtures.

Molecular Rotational Resonance (MRR) Spectroscopy has emerged as a highly precise technique for isotopic analysis. acs.org MRR can provide a complete description of the isotopic composition by identifying and quantifying different isotopomers (compounds with the same number of deuterium atoms but at different positions), a level of detail not easily achievable with MS or NMR. acs.org This technique is particularly useful for optimizing synthetic conditions to minimize the formation of undesired isotopomers. acs.org

The following table summarizes the primary techniques used for isotopic purity assessment of this compound.

Analytical TechniquePrinciple of DetectionInformation Provided
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio. nih.govresearchgate.netalmacgroup.comIsotopic distribution and overall deuteration level. nih.govresearchgate.netalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of nuclear spin transitions in a magnetic field. nih.govLocation and quantification of deuterium incorporation. nih.gov
Molecular Rotational Resonance (MRR) Spectroscopy Measurement of the rotational transitions of molecules in the gas phase. acs.orgPrecise isotopic composition, including identification and quantification of isotopomers. acs.org

Advanced Spectroscopic and Scattering Characterization of N Decyltrimethylammonium D9 Chloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Surfactant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure, dynamics, and interactions of molecules in solution. The use of selectively deuterated surfactants like n-Decyltrimethylammonium-d9 Chloride significantly enhances the capabilities of NMR by allowing for the specific observation of different molecular moieties.

Deuterium (B1214612) NMR (²H NMR) for Micellar Microenvironment Studies

Deuterium (²H) NMR spectroscopy is particularly sensitive to the local electronic environment and molecular motion. In systems containing this compound, the deuterium signal originates exclusively from the deuterated trimethylammonium headgroup. The analysis of ²H NMR spectra provides detailed insights into the micellar microenvironment.

For instance, in a study of a similar deuterated compound, trimethylammonium chloride-d9 (TMAC-d9), the deuterium quadrupolar echo spectrum revealed a quadrupolar coupling constant (CQ) of 130 ± 5 kHz and an asymmetry parameter (ηQ) of 0.03 ± 0.03 at 295K. canada.ca Such parameters are highly sensitive to the degree of hydration and the extent of motional restriction of the headgroup within the micelle. Changes in the ²H NMR lineshape can indicate transitions between different liquid crystalline phases, providing evidence for local conformational changes, such as trans-gauche isomerization in the alkyl chains. nih.gov

Proton NMR (¹H NMR) for Headgroup and Interfacial Region Probing

While the headgroup is deuterated in this compound, ¹H NMR remains essential for probing the non-deuterated portions of the surfactant molecule, as well as any non-deuterated cosolutes or interacting species. In aqueous solutions of cationic surfactants, the chemical shifts of the protons are sensitive to the aggregation process. For example, in studies of N-dodecyl-N,N-dimethyl-N-benzylammonium chloride (DBeAC), changes in ¹H NMR chemical shifts and Nuclear Overhauser Effect (NOE) measurements as a function of concentration provide evidence for changes in the molecular environment upon micellization. nih.gov These studies can reveal the location of different parts of the molecule within the micelle, for instance, whether a particular group is located at the micelle-water interface or within the hydrophobic core. nih.gov

The analysis of proton spectra of similar deuterated compounds, such as TMAC-d9 where the methyl groups are deuterated, allows for the simplification of the proton spectrum, effectively eliminating intramolecular proton-proton dipolar coupling. canada.ca This enables a clearer observation of the remaining proton signals and their interactions.

Elucidation of Molecular Dynamics and Rotational Isomerism

NMR relaxation studies are instrumental in characterizing molecular dynamics over a wide range of timescales. In a study on n-dodecylammonium chloride, the combination of ²H NMR and ¹H NMR relaxometry revealed various motional processes, including fast local motions, translational diffusion, and collective molecular dynamics of the surfactant chains. nih.gov The analysis indicated that in smectic and nematic phases, order director fluctuations dominate the spin-lattice relaxation at lower frequencies, while local motions and diffusion are dominant at higher frequencies. nih.gov

Furthermore, molecular dynamics simulations combined with NMR data can provide a detailed picture of the conformational ensembles present in solution. nih.govresearchgate.net For surfactants, this can elucidate the degree of rotational isomerism (trans-gauche content) of the alkyl chains, which influences the packing and shape of the micelles. The dynamics of the headgroup, including its rotation and interaction with counterions and water molecules, can also be modeled.

Neutron Scattering Techniques for Structural Elucidation of Self-Assembled Systems

Neutron scattering is a premier technique for determining the structure of self-assembled systems like micelles due to its ability to probe length scales from angstroms to micrometers and the unique advantage of contrast variation through isotopic substitution.

Small-Angle Neutron Scattering (SANS) for Micelle Size and Shape Determination

Small-Angle Neutron Scattering (SANS) is an ideal technique for determining the size, shape, and aggregation number of micelles in solution. nih.gov The use of deuterated solvents (like D₂O) or deuterated surfactant components, such as the deuterated headgroup in this compound, enhances the scattering contrast between the micelles and the solvent, leading to a stronger SANS signal.

SANS data for homologous series of alkyltrimethylammonium halides have been used to determine key micellar parameters. nih.gov The scattering data can be fitted to various models, such as core-shell spherical or ellipsoidal models, to extract structural information. nih.gov For instance, in a study of dodecyltrimethylammonium (B156365) chloride (C12TAC) in a deep eutectic solvent, a core-shell spherical model with a polydispersity of around 0.25 was used to fit the SANS data. nih.gov

The table below presents typical parameters that can be obtained from SANS analysis of cationic surfactant micelles. The values are illustrative and depend on concentration, temperature, and solvent conditions.

ParameterDescriptionTypical Value Range
Aggregation Number (N)The average number of surfactant molecules per micelle.30 - 100
Core Radius (Rc)The radius of the hydrophobic core of the micelle.15 - 25 Å
Shell Thickness (Ts)The thickness of the hydrated headgroup region.5 - 10 Å
Micelle ShapeCan be spherical, prolate or oblate ellipsoidal, or cylindrical.Varies with conditions

Neutron Reflectometry for Interfacial Adsorption and Thin Film Structures

Neutron reflectometry (NR) is a surface-sensitive technique used to probe the structure of thin films and adsorbed layers at interfaces with sub-nanometer resolution. arxiv.orgepj-conferences.org It measures the profile of the neutron scattering length density (SLD) perpendicular to the interface, providing information on the thickness, composition, and roughness of adsorbed surfactant layers. epj-conferences.orgnih.gov

The deuteration of the headgroup in this compound provides a significant advantage for NR studies at the air-water or solid-water interface. By selectively deuterating parts of the system, one can create specific contrast conditions that highlight the structure of the adsorbed layer. For example, NR studies on sodium dodecyl sulfate (B86663) (SDS) at the air-D₂O interface have confirmed the formation of a monolayer with a thickness consistent with the length of the surfactant molecule. mdpi.com In a similar manner, NR can be used to study the adsorption of this compound at various interfaces, providing details on the orientation of the surfactant molecules and the structure of the adsorbed film. nih.gov

The following table illustrates the type of information that can be extracted from NR analysis of an adsorbed surfactant layer.

ParameterDescriptionIllustrative Value
Layer Thickness (τ)The thickness of the adsorbed surfactant layer.~1.5 - 2.0 nm
Scattering Length Density (SLD)Related to the composition of the layer.Varies with deuteration
Interfacial Roughness (σ)A measure of the sharpness of the interface.~0.3 - 1.0 nm
Area per MoleculeThe average area occupied by a surfactant molecule at the interface.~40 - 70 Ų

Contrast Variation Methods Utilizing Deuteration

Contrast variation is a powerful technique in small-angle neutron scattering (SANS) that allows for the detailed structural analysis of multi-component systems, such as surfactant micelles in solution. nih.govias.ac.in By selectively replacing hydrogen atoms with deuterium atoms in different parts of the system (e.g., the surfactant, the solvent, or both), the scattering length density (SLD) of each component can be manipulated. nih.govbiorxiv.org This isotopic substitution is particularly effective for neutrons due to the significant difference in scattering lengths between hydrogen and deuterium, a difference not seen with X-rays. epj-conferences.org

In the context of this compound, the deuteration of the alkyl chain provides a distinct advantage. The SLD of the deuterated tail becomes significantly different from that of the hydrogenated headgroup and the solvent (typically D₂O or a mixture of H₂O and D₂O). nih.govbiorxiv.org This allows researchers to "highlight" or "hide" specific components of the micellar assembly from the neutron beam. ias.ac.innih.gov

The data obtained from contrast variation SANS experiments can be used to determine key structural parameters of the micelles, such as their aggregation number, shape (spherical, ellipsoidal, cylindrical), and the distribution of components within the aggregate. ias.ac.inumn.edu For example, studies on similar cationic surfactants have shown that deuterated and hydrogenous surfactants mix homogeneously within the micelles, and the scattering data can be scaled to account for the difference in contrast. ias.ac.in This confirms that the fundamental structure of the micelle remains the same despite deuteration.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of particles in suspension, including surfactant micelles. nih.govacs.org The technique measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. muser-my.com Larger particles move more slowly, leading to slower fluctuations in scattered light intensity, while smaller particles move more rapidly, causing faster fluctuations. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius (R_h) can be calculated using the Stokes-Einstein equation. researchgate.net

For this compound solutions, DLS is a valuable tool for characterizing the size and polydispersity of the micelles formed above the critical micelle concentration (CMC). nih.gov The hydrodynamic radius obtained from DLS represents the effective size of the diffusing micelle, including any associated solvent molecules. Studies on similar alkyltrimethylammonium surfactants have shown that micelle size can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. nih.govnih.gov For instance, increasing the concentration of an ionic surfactant can sometimes lead to a decrease in the apparent micelle size due to increased electrostatic repulsions between micelles, which enhances their diffusion speed. malvernpanalytical.com

DLS is also sensitive to changes in micellar morphology. For example, a transition from spherical to rod-like or worm-like micelles with increasing salt concentration would be readily detected as a significant increase in the measured hydrodynamic radius. nih.gov The technique can also be used to monitor micellar phase transition temperatures, such as the Krafft temperature. nih.govacs.org

Table 1: Representative Hydrodynamic Diameters of Alkyltrimethylammonium Surfactant Micelles Determined by DLS

Surfactant SystemConditionsHydrodynamic Diameter (nm)
Dodecyltrimethylammonium Bromide (DTAB)in 0.1M NaBrDecreases from ~4.5 to ~3.5 as concentration increases
Cetyltrimethylammonium Bromide (CTAB)Aqueous solution~4 to ~6 (spherical micelles)
Triton X-100Aqueous solution7.5
Tween-20Aqueous solution8.5

This table presents illustrative data for similar surfactants to provide context for the expected size range of this compound micelles. The data is compiled from multiple sources. researchgate.netmalvernpanalytical.com

Advanced Light Scattering Techniques for Characterization of Micellar Aggregation

Beyond standard DLS, advanced light scattering techniques provide deeper insights into the thermodynamics and structural details of micellar aggregation. Static Light Scattering (SLS) is a powerful complementary method that measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. malvernpanalytical.comlsinstruments.ch From SLS data, it is possible to determine the weight-average molecular weight (M_w) of the micelles, their radius of gyration (R_g), and the second virial coefficient (A₂), which provides information about inter-micellar interactions. anton-paar.comunchainedlabs.com

The combination of SLS and DLS is particularly powerful. By determining the molecular weight of the micelle with SLS and knowing the molecular weight of the individual surfactant monomer, the micelle aggregation number (N_agg) can be calculated. malvernpanalytical.com This is a fundamental parameter that describes the number of surfactant molecules that assemble to form a single micelle.

For this compound, SLS measurements would involve preparing a series of solutions at different concentrations above the CMC and measuring the scattered light intensity at multiple angles. A Zimm plot, a graphical method that extrapolates the data to zero angle and zero concentration, is then typically used to extract M_w, R_g, and A₂. lsinstruments.ch

Other advanced light scattering methods, such as diffusing wave spectroscopy (DWS), can be employed to study more concentrated or turbid systems where multiple scattering is prevalent. researchgate.net These techniques extend the range of accessible systems and can provide information on microrheology. researchgate.net The combination of these advanced light scattering techniques provides a comprehensive picture of the size, shape, and interactions of this compound micelles in solution. researchgate.netosti.gov

Spectroscopic Probes for Micellar Phase Transitions

Spectroscopic probes are molecules that exhibit changes in their spectroscopic properties (e.g., absorption or fluorescence) in response to their local environment. oup.com These probes can be incorporated into surfactant solutions to study the formation and properties of micelles, including phase transitions. Fluorescence spectroscopy is a particularly sensitive technique for this purpose. oup.comnih.gov

Hydrophobic fluorescent probes, such as pyrene (B120774), are often used to determine the critical micelle concentration (CMC) and to probe the microenvironment of the micellar core. oup.com Below the CMC, pyrene resides in the polar aqueous environment. Upon micelle formation, pyrene preferentially partitions into the nonpolar micellar core. This change in environment leads to distinct changes in the pyrene fluorescence spectrum, particularly in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃). This ratio is sensitive to the polarity of the probe's microenvironment, providing a measure of the hydrophobicity of the micellar interior.

Furthermore, fluorescence anisotropy or depolarization measurements using probes that reside in different regions of the micelle can provide information about the microviscosity and structural changes within the micelle. nih.gov For example, a probe located at the micellar surface can report on changes in that region, while a probe in the core provides insight into the interior. nih.gov Such studies have been used to investigate the effect of additives, like alcohols, on the structure of tetradecyltrimethylammonium bromide micelles, a close analog of the title compound. nih.gov By monitoring changes in the spectroscopic properties of these probes as a function of temperature or concentration, micellar phase transitions, such as sphere-to-rod transitions, can be detected.

In the context of this compound, introducing a suitable fluorescent probe would allow for the sensitive detection of its CMC and any subsequent structural transitions in the micellar phase. The choice of probe can be tailored to investigate specific regions of the micellar assembly.

Conductivity Measurements for Critical Micelle Concentration Determination

Conductivity measurement is a simple, yet highly effective, method for determining the critical micelle concentration (CMC) of ionic surfactants like this compound. nih.govumcs.pl The principle of this technique relies on the change in the mobility of charge carriers in the solution as micelles are formed. nih.gov

The CMC is determined as the concentration at the intersection of the two linear portions of the conductivity plot. nih.gov This method is widely used due to its simplicity and the clear inflection point it provides for many ionic surfactants. nih.govresearchgate.net Studies on a series of n-alkyltrimethylammonium chlorides have demonstrated the utility of this technique in determining their CMCs and how these values are affected by alkyl chain length and temperature. researchgate.netfigshare.com For this compound, this method would provide a straightforward and accurate determination of its CMC.

Table 2: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Chlorides Determined by Conductivity

SurfactantTemperature (K)CMC (mM)
Decyltrimethylammonium (B84703) Chloride (DeTAC)298.15~65
Dodecyltrimethylammonium Chloride (DTAC)298.15~20
Tetradecyltrimethylammonium Chloride (TTAC)298.15~5

This table shows representative CMC values for non-deuterated analogues to provide context. Data is compiled from multiple sources. nih.govresearchgate.net

Surface Tension Analysis for Interfacial Behavior

Surface tension measurement is a fundamental technique for characterizing the interfacial activity of surfactants. researchgate.netnih.gov Surfactant molecules, due to their amphiphilic nature, preferentially adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution. researchgate.netnih.gov

For a solution of this compound, as its concentration is increased from zero, the surface tension will decrease. This is because the surfactant monomers migrate to the surface and orient themselves with their hydrophobic tails pointing towards the air and their hydrophilic headgroups remaining in the water. This adsorption continues until the surface becomes saturated with surfactant molecules. At this point, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension reaches a plateau or changes very little with further increases in concentration. umcs.pl The concentration at which this plateau begins corresponds to the critical micelle concentration (CMC).

The plot of surface tension versus the logarithm of the surfactant concentration is a classic method for determining the CMC. umcs.pl Beyond the CMC, surface tension analysis can provide information about the effectiveness and efficiency of the surfactant. The surface tension at the CMC (γ_CMC) is a measure of the maximum reduction in surface tension the surfactant can achieve. From the slope of the curve just before the CMC, the surface excess concentration (Γ_max) can be calculated using the Gibbs adsorption isotherm. This value represents the maximum packing density of the surfactant molecules at the interface. From Γ_max, the minimum area per molecule (A_min) at the interface can be determined, which gives insight into the packing and orientation of the surfactant molecules. nih.gov

Dynamic surface tension measurements can also be performed to study the kinetics of surfactant adsorption to the interface. researchgate.net These studies are crucial for understanding how quickly a surfactant can reduce surface tension, which is important in many dynamic applications.

Thermodynamics and Kinetics of N Decyltrimethylammonium D9 Chloride Self Assembly

Critical Micelle Concentration (CMC) Investigations

The critical micelle concentration (CMC) is a pivotal parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. The determination of a precise and reliable CMC value is crucial for understanding the self-assembly process.

Methodologies for Precise CMC Determination

A variety of sensitive techniques are employed to determine the CMC of surfactants by monitoring changes in the physical properties of the solution as a function of surfactant concentration. For cationic surfactants like n-Decyltrimethylammonium Chloride, several methods are particularly effective:

Conductivity Measurement: This is a common and straightforward method for ionic surfactants. nih.gov The specific conductivity of the solution increases linearly with the concentration of the surfactant in the monomeric form. Once micelles form, the mobility of the charged species changes, leading to a distinct break in the slope of the conductivity versus concentration plot. The concentration at this inflection point is taken as the CMC. nih.gov

Surface Tensiometry: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The point at which the surface tension plateaus is the CMC. mdpi.com

Fluorescence Spectroscopy: This technique often utilizes a fluorescent probe, such as pyrene (B120774), which is sensitive to the polarity of its microenvironment. In the aqueous phase, pyrene exhibits a characteristic fluorescence spectrum. Upon incorporation into the hydrophobic core of micelles, the spectral properties of pyrene change, particularly the ratio of the first and third vibronic peaks (I1/I3). A sharp change in this ratio with increasing surfactant concentration indicates the onset of micellization and is used to determine the CMC. researchgate.net

Sound Velocity Measurement: The speed of sound in a solution is sensitive to changes in its compressibility, which is altered by the formation of micelles. By plotting the sound velocity against the surfactant concentration, a break in the curve can be observed at the CMC. mdpi.com

These methods, often used in conjunction, provide a comprehensive and accurate determination of the CMC. researchgate.net

Influence of Temperature on Micellization Equilibrium

Temperature has a complex and non-monotonic effect on the micellization of ionic surfactants. For alkyltrimethylammonium halides, including decyltrimethylammonium (B84703) chloride, the CMC typically exhibits a U-shaped dependence on temperature. nih.govresearchgate.net

Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tail of the surfactant, which favors the transfer of the tail into the micellar core (an entropy-driven process). As the temperature continues to rise, the CMC reaches a minimum and then begins to increase. This subsequent increase is due to the increased thermal motion of the surfactant molecules, which disfavors aggregation (an enthalpy-driven effect). mdpi.com For decyltrimethylammonium chloride (DeTAC), the minimum in the CMC versus temperature curve is observed around 306 ± 3 K. nih.gov

Table 1: Effect of Temperature on the CMC of Decyltrimethylammonium Chloride (DeTAC) in Water

Temperature (K)CMC (mmol/L)
278.15Data not available
288.15Data not available
298.15~64
308.15Data not available
318.15Data not available
328.15Data not available

Effects of Counterions and Ionic Strength on CMC

Counterion Effects: The identity of the counterion (in this case, Chloride) plays a crucial role. Counterions bind to the surface of the micelle, partially neutralizing the electrostatic repulsion between the positively charged headgroups. The extent of this binding depends on the hydration and size of the counterion. For halide ions, the degree of binding generally follows the order I⁻ > Br⁻ > Cl⁻. nih.gov Weaker binding of the chloride ion, due to its larger hydrated radius, results in less effective screening of the headgroup repulsions. Consequently, surfactants with chloride counterions typically exhibit a higher CMC compared to their bromide or iodide counterparts. nih.gov

Ionic Strength Effects: The addition of an inert electrolyte, such as NaCl, to a solution of decyltrimethylammonium chloride will decrease its CMC. The added salt increases the concentration of counterions (Cl⁻) in the solution. This enhanced concentration of counterions leads to more effective shielding of the electrostatic repulsions between the surfactant headgroups at the micelle surface. The reduction in repulsion facilitates micelle formation at a lower surfactant concentration. nih.gov The relationship between the CMC and the total counterion concentration ([Ct]) can often be described by the Corrin-Harkins equation:

log(CMC) = A - B * log([Ct])

where A and B are constants for a given surfactant at a specific temperature.

Table 2: Influence of NaCl on the CMC of Decyltrimethylammonium Chloride (DeTAC) at 298.15 K

NaCl Concentration (M)CMC (mmol/L)
0~64
0.01Lower than in pure water
0.1Significantly lower than in pure water

Role of Organic Additives and Co-solvents on Micellar Behavior

The presence of organic additives and co-solvents can significantly alter the micellization equilibrium of surfactants.

Alcohols and Polyols: Short-chain alcohols and polyols, such as 1,2-propanediol, can influence the CMC of decyltrimethylammonium salts. mdpi.com These additives can affect micellization in two primary ways: by altering the bulk solvent properties and by partitioning between the aqueous phase and the micelles. The addition of 1,2-propanediol to aqueous solutions of decyltrimethylammonium bromide (C10TAB) has been shown to increase the CMC. mdpi.com This is because the co-solvent can increase the solubility of the monomeric surfactant in the bulk phase and can also be incorporated into the palisade layer of the micelle, altering the energetics of micelle formation. mdpi.com

Urea: Urea is known to be a denaturant and can disrupt the structure of water. Its presence in an aqueous solution of dodecyltrimethylammonium (B156365) chloride (a close homolog) has been shown to increase the CMC, indicating that it makes micellization less favorable. researchgate.net

Energetics of Micelle Formation

The spontaneity of micelle formation is governed by the change in the standard Gibbs free energy of micellization.

Standard Gibbs Free Energy of Micellization (ΔG°mic)

The standard Gibbs free energy of micellization (ΔG°mic) is a key thermodynamic parameter that quantifies the spontaneity of the micellization process. A negative value of ΔG°mic indicates that micelle formation is a spontaneous process. For ionic surfactants, ΔG°mic can be calculated from the CMC using the following equation, based on the pseudo-phase separation model:

ΔG°mic = (2 - β) * RT * ln(X_CMC)

where:

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

X_CMC is the CMC expressed as a mole fraction.

β is the degree of counterion binding to the micelle, which can be determined from the ratio of the slopes of the conductivity vs. concentration plot above and below the CMC. researchgate.net

The micellization process is typically entropy-driven at lower temperatures, primarily due to the hydrophobic effect. The negative ΔG°mic is a result of a large, positive change in entropy (ΔS°mic) arising from the release of structured water molecules from around the surfactant's hydrocarbon tail into the bulk solvent. The enthalpy change (ΔH°mic) can be endothermic or slightly exothermic. researchgate.net

Table 3: Thermodynamic Parameters of Micellization for Dodecyltrimethylammonium Chloride (DTAC) in Aqueous Solution

Temperature (K)ΔG°mic (kJ/mol)
298.15Negative
308.15Negative
318.15Negative

Note: This table indicates the expected sign of ΔG°mic for a similar surfactant. Specific values for n-Decyltrimethylammonium-d9 Chloride are not available. The negative values signify a spontaneous micellization process. researchgate.net

Standard Enthalpy of Micellization (ΔH°mic) via Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with micelle formation, providing a direct value for the standard enthalpy of micellization (ΔH°mic). For the non-deuterated analogue, n-decyltrimethylammonium chloride, ITC measurements have shown that the micellization process is exothermic.

The standard enthalpy of micellization for n-decyltrimethylammonium surfactants is influenced by temperature. Studies on similar homologous series, such as n-alkyltrimethylammonium chlorides, have demonstrated that ΔH°mic becomes less exothermic as the temperature increases. This temperature dependence is a key indicator of the change in the heat capacity upon micellization.

Standard Entropy of Micellization (ΔS°mic) and its Driving Forces

The primary driving force for micellization is the "hydrophobic effect." When the surfactant monomers are dissolved in water, the hydrophobic n-decyl chains disrupt the hydrogen-bonding network of water molecules, forcing them to form ordered, cage-like structures around the hydrocarbon tails. This ordering of water molecules results in a significant decrease in the entropy of the system.

Heat Capacity of Micellization (ΔC°p,mic)

The heat capacity of micellization (ΔC°p,mic) provides further insight into the hydrophobic effect and the changes in hydration upon micelle formation. It is determined from the temperature dependence of the standard enthalpy of micellization (ΔC°p,mic = d(ΔH°mic)/dT). For the micellization of n-decyltrimethylammonium surfactants, the heat capacity of micellization is typically negative.

A negative ΔC°p,mic signifies that the transfer of the hydrophobic tail from the aqueous environment to the micellar core is accompanied by a decrease in heat capacity. This is a characteristic feature of the hydrophobic effect and is attributed to the "melting" of the structured water that surrounded the monomeric hydrocarbon chains. The water molecules in the "iceberg" or "clathrate-like" structures around the hydrophobic tails have a higher heat capacity than bulk water. Their release upon micellization leads to the observed negative change in heat capacity.

Micellar Aggregation Number Determination and its Determinants

The micellar aggregation number (Nagg) is the average number of surfactant monomers that assemble to form a single micelle. This parameter is crucial as it dictates the size and properties of the micelles. For n-decyltrimethylammonium surfactants, the aggregation number can be determined using various techniques, including fluorescence quenching, light scattering, and small-angle neutron scattering (SANS).

Several factors influence the aggregation number of this compound micelles:

Temperature: An increase in temperature generally leads to a decrease in the aggregation number. This is because higher thermal energy can disrupt the packing of the surfactant molecules within the micelle.

Surfactant Concentration: Above the critical micelle concentration (CMC), the aggregation number can be influenced by the total surfactant concentration, although this effect is often less pronounced than that of temperature or added salt.

Added Electrolytes: The addition of salt to the surfactant solution typically increases the aggregation number. The counterions from the salt screen the electrostatic repulsion between the positively charged trimethylammonium headgroups, allowing more monomers to pack into a single micelle.

Micelle Shape and Structural Transitions

The micelles formed by this compound are generally assumed to be spherical at concentrations just above the CMC. The hydrophobic n-decyl tails form the core of the sphere, while the hydrophilic trimethylammonium headgroups form the outer corona, interacting with the surrounding water.

However, under certain conditions, these spherical micelles can undergo structural transitions to form larger, non-spherical aggregates. These transitions are influenced by factors such as:

Surfactant Concentration: At higher concentrations, spherical micelles can grow into cylindrical or rod-like micelles.

Presence of Additives: The addition of certain salts or organic molecules can induce shape transitions. For instance, the presence of strongly binding counterions can significantly reduce the headgroup repulsion, favoring the formation of elongated structures.

Techniques like small-angle neutron scattering (SANS) and cryo-transmission electron microscopy (cryo-TEM) are instrumental in characterizing the shape and size of these micellar aggregates.

Kinetic Aspects of Micelle Formation and Dissolution

The self-assembly of surfactant molecules into micelles is a dynamic equilibrium process. Micelles are not static entities but are constantly forming and breaking down. The kinetics of these processes are typically very fast, occurring on timescales ranging from microseconds to seconds.

The kinetics of micellization are often described by the Aniansson and Wall model, which involves two main relaxation processes:

A fast relaxation process (τ1): This process, typically in the microsecond to nanosecond range, is associated with the rapid exchange of monomeric surfactant molecules between the bulk solution and existing micelles.

A slow relaxation process (τ2): This process, occurring on a millisecond to second timescale, is related to the formation and dissolution of entire micelles. It represents the cooperative association and dissociation of a large number of monomers.

Techniques such as temperature-jump, pressure-jump, and stopped-flow are used to study these fast kinetic processes. The rates of these processes are influenced by factors like temperature, surfactant chain length, and the presence of additives.

Interactions of N Decyltrimethylammonium D9 Chloride in Model Systems and Advanced Materials

Interaction with Lipid Bilayers and Model Cellular Membranes

The interaction of surfactants with lipid bilayers is a fundamental area of research, offering insights into membrane disruption, drug delivery, and the mechanisms of antimicrobial agents. The use of deuterated surfactants like n-Decyltrimethylammonium-d9 Chloride has been particularly instrumental in advancing our understanding in this field, excluding clinical human trial data.

Mechanistic Studies of Membrane Interaction and Permeation

Quaternary ammonium (B1175870) surfactants, such as n-Decyltrimethylammonium Chloride, are known to interact with and perturb lipid membranes. nih.gov The primary mechanism involves the insertion of the hydrophobic decyl tail into the lipid bilayer's core, while the positively charged trimethylammonium headgroup interacts with the polar headgroups of the phospholipids. This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability. nih.gov

Studies on similar cationic surfactants have shown that they can induce leakage of intracellular components by creating transient pores or by completely solubilizing the membrane at higher concentrations. The process of membrane permeabilization is concentration-dependent. Below the critical micelle concentration (CMC), surfactant monomers partition into the bilayer. As the concentration increases, the bilayer becomes saturated with surfactant molecules, leading to the formation of mixed micelles and eventual membrane disruption. ku.dk The use of this compound in these studies, particularly with techniques like neutron scattering, allows for the precise determination of the location and orientation of the surfactant molecules within the membrane, which is crucial for a detailed mechanistic understanding.

Structural Perturbations in Lipid Assemblies Induced by Deuterated Surfactants

The incorporation of surfactants into lipid assemblies induces significant structural changes. Neutron reflectometry and small-angle neutron scattering (SANS) are powerful techniques to study these perturbations, and the use of deuterated surfactants is key to these methods. ku.dknih.govnih.govill.eucore.ac.uk By selectively deuterating the surfactant, it can be made "visible" or "invisible" to neutrons against a specific background of hydrogenated lipids and solvent (D₂O or H₂O), a technique known as contrast variation. nih.gov

When this compound partitions into a lipid bilayer, it can cause a range of structural changes, including:

Increase in Area per Lipid Molecule: The presence of the bulky headgroup of the surfactant can force the lipid headgroups further apart, increasing the average area occupied by each lipid molecule.

Induction of Curvature Stress: The conical shape of the surfactant molecule (larger headgroup area compared to the tail) can induce positive curvature stress in the membrane, which can lead to the formation of non-lamellar structures like micelles or pores.

These structural perturbations are critical in understanding how surfactants can destabilize membranes and are a key aspect of their function as detergents and antimicrobial agents.

Role of Deuteration in Resolving Interaction Mechanisms

The use of deuterium-labeled molecules like this compound is pivotal for unambiguously resolving the mechanisms of surfactant-membrane interactions, particularly when using neutron scattering techniques. nih.gov Neutrons scatter differently from hydrogen (¹H) and its isotope deuterium (B1214612) (²H). This difference in scattering length density allows researchers to selectively highlight or mask different components of a complex system. nih.gov

In the context of surfactant-lipid interactions, deuteration can be applied to the surfactant, the lipid, or the solvent. For instance, by using this compound with hydrogenated lipids in a D₂O/H₂O solvent mixture that matches the scattering length density of the lipids, the scattering signal will predominantly come from the deuterated surfactant. This allows for the direct determination of:

The amount of surfactant adsorbed onto or partitioned into the bilayer.

The location of the surfactant within the bilayer (e.g., in the headgroup region, the tail region, or distributed throughout).

The aggregation state of the surfactant within the membrane.

This level of detail is often not achievable with other techniques and is essential for building accurate models of how surfactants interact with and modify the properties of biological membranes.

Emulsification and Detergency Mechanisms in Controlled Environments

Quaternary ammonium compounds are widely recognized for their surfactant properties, which include the ability to act as emulsifiers and detergents. alfa-chemistry.com Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water, by forming a protective layer around the dispersed droplets. Detergency involves the removal of soil from a surface.

n-Decyltrimethylammonium Chloride, as a cationic surfactant, functions effectively in these roles due to its amphiphilic nature. The hydrophobic decyl tail has a strong affinity for oily substances, while the hydrophilic trimethylammonium headgroup prefers the aqueous phase. researchgate.netsci-hub.se This allows the surfactant to accumulate at oil-water interfaces, reducing the interfacial tension and facilitating the formation of stable emulsions. researchgate.netsci-hub.se

In detergency, the surfactant molecules surround particles of grease and oil, forming micelles with the oil in the core. The hydrophilic headgroups on the exterior of the micelle allow it to be suspended in water and washed away. The use of this compound in controlled laboratory settings, particularly in conjunction with techniques like SANS, can provide detailed information on the structure and composition of the micelles and emulsions formed, helping to optimize formulations for specific applications. nih.gov

Role in the Synthesis of Nanomaterials and Templated Structures

Cationic surfactants, including quaternary ammonium salts, play a crucial role as structure-directing agents in the synthesis of various nanomaterials, most notably mesoporous silica (B1680970) nanoparticles. ijcmas.comacs.orgosti.govrsc.orgmdpi.comresearchgate.net

Surfactant-Assisted Nanoparticle Synthesis

In a typical synthesis of mesoporous silica, a cationic surfactant like n-Decyltrimethylammonium Chloride is dissolved in an aqueous solution to form micelles. A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then added. The positively charged surfactant micelles attract negatively charged silicate (B1173343) species that form upon hydrolysis of the TEOS. These silicate species then polymerize around the micellar template. After the silica framework is formed, the surfactant template is removed, typically by calcination or solvent extraction, leaving behind a porous silica structure.

The size and shape of the resulting pores are determined by the size and packing of the surfactant micelles. Factors such as the chain length of the surfactant, its concentration, and the presence of co-solvents can be adjusted to control the final properties of the nanomaterial. The use of deuterated surfactants like this compound in these synthesis processes can allow for in-situ studies using neutron scattering to monitor the self-assembly of the surfactant and the formation of the nanoparticle structure in real-time.

Self-Assembly Directed Material Fabrication

The primary application of cationic surfactants like n-decyltrimethylammonium chloride in materials science is as a structure-directing agent in the synthesis of mesoporous materials. sigmaaldrich.com These materials are characterized by well-defined pores in the 2-50 nanometer range and high surface areas. sigmaaldrich.com The fabrication process is a "one-pot" synthesis that relies on the self-assembly of surfactant molecules into micelles, which then serve as templates for a condensing inorganic framework, typically silica. sigmaaldrich.com

The general mechanism for the synthesis of mesoporous silica (like the well-known MCM-41) using a cationic surfactant involves the following steps:

Micelle Formation: In an aqueous solution, the surfactant molecules arrange themselves into spherical or cylindrical micelles above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic alkyl chains form the core of the micelle, while the hydrophilic trimethylammonium head groups are exposed to the aqueous environment.

Template-Framework Co-assembly: An inorganic precursor, such as tetraethyl orthosilicate (TEOS), is introduced to the micellar solution. sigmaaldrich.com The inorganic species hydrolyze and condense around the charged micelles, forming an inorganic network that conforms to the shape of the micellar template. sigmaaldrich.com

Template Removal: The organic template (the surfactant) is subsequently removed, typically through calcination (heating to high temperatures) or solvent extraction. sigmaaldrich.com This leaves behind a solid, porous material with a regular arrangement of pores that are replicas of the original micelles. sigmaaldrich.com

The use of a deuterated surfactant like this compound in this process would be particularly valuable for mechanistic studies using techniques like small-angle neutron scattering (SANS). The difference in neutron scattering length density between the deuterated surfactant and the surrounding non-deuterated medium allows for precise determination of the micellar structure and its evolution during the material's formation.

Parameter Description Relevance in Material Fabrication
Pore Size Diameter of the channels within the material.Controlled by the alkyl chain length of the surfactant and other synthesis parameters.
Pore Geometry Shape of the pores (e.g., hexagonal, cubic, lamellar).Determined by the packing of the surfactant micelles.
Surface Area Total area of the material's surface, including the pore walls.High surface areas are crucial for applications in catalysis and adsorption.

Behavior in Deep Eutectic Solvents and Complex Media

Deep eutectic solvents (DESs) are a class of solvents typically formed by mixing a quaternary ammonium salt (a hydrogen bond acceptor, HBA) with a hydrogen bond donor (HBD). mdpi.commdpi.com These mixtures have a significantly lower melting point than their individual components. analis.com.my Choline chloride is a commonly used HBA in the formation of DESs. mdpi.comnih.gov

In other complex media, such as solutions containing polymers or other surfactants, this compound would likely participate in mixed-micelle formation or polymer-surfactant complexes. These interactions are driven by a combination of electrostatic and hydrophobic forces. The deuterated nature of the compound would again be advantageous for studying the structure and dynamics of these complex assemblies using neutron scattering techniques.

Type of Complex Medium Potential Interactions with this compound
Deep Eutectic Solvents (DESs) Potential to act as a hydrogen bond acceptor; altered self-assembly behavior.
Polymer Solutions Formation of polymer-surfactant complexes.
Mixed Surfactant Systems Formation of mixed micelles with anionic, non-ionic, or other cationic surfactants.

Adsorption Phenomena at Interfaces (e.g., Air-Water, Solid-Liquid)

The adsorption of surfactants at interfaces is a fundamental property that underlies many of their applications. For a cationic surfactant like this compound, adsorption is driven by the amphiphilic nature of the molecule.

Air-Water Interface: At the air-water interface, the surfactant molecules orient themselves with their hydrophobic decyl chains directed towards the air and their hydrophilic trimethylammonium head groups remaining in the water. This arrangement reduces the surface tension of the water.

Solid-Liquid Interface: The adsorption at a solid-liquid interface is more complex and depends on the surface charge of the solid.

Negatively Charged Surfaces (e.g., Silica at neutral pH): Cationic surfactants readily adsorb onto negatively charged surfaces due to electrostatic attraction. nih.gov At low concentrations, the surfactant molecules form a monolayer. As the concentration increases, they can form bilayer structures or surface aggregates known as admicelles or hemimicelles. nih.gov

Positively Charged Surfaces: Adsorption on positively charged surfaces is generally less favorable due to electrostatic repulsion.

Studies on similar alkyltrimethylammonium bromides have shown that the adsorption at the water-oil interface is a competitive process with the oil molecules. nih.gov For shorter chain surfactants, oil molecules can be incorporated into the adsorption layer, while for longer chain surfactants, the oil molecules are expelled from the layer due to strong interactions between the surfactant chains. nih.gov

The table below summarizes the expected adsorption behavior of this compound based on studies of its non-deuterated counterparts.

Interface Driving Force for Adsorption Expected Adsorbed Structure
Air-Water Hydrophobicity of the alkyl chainMonolayer with tails towards the air
Silica-Water (neutral pH) Electrostatic attraction and hydrophobic interactionsMonolayers, bilayers, or surface aggregates
Water-Oil Interfacial tension reductionCompetitive adsorption with oil molecules

Analytical Methodologies Utilizing N Decyltrimethylammonium D9 Chloride As a Standard

Applications as an Isotope-Labeled Internal Standard in Mass Spectrometry

In the field of mass spectrometry (MS), internal standards are essential for accurate quantification, correcting for variations that can occur during sample preparation and analysis. scioninstruments.comcerilliant.com Isotope-labeled internal standards, such as n-Decyltrimethylammonium-d9 Chloride, are considered the gold standard for quantitative MS methods. scioninstruments.comnih.gov These standards are nearly identical to the analyte of interest in terms of chemical and physical properties but are differentiated by their higher mass-to-charge ratio (m/z) due to the incorporation of heavy isotopes like deuterium (B1214612). scioninstruments.comcerilliant.com This near-identical behavior ensures that the standard and the target analyte experience similar effects throughout the analytical process, from extraction to ionization and detection. cerilliant.com

This compound is ideally suited for the quantification of its unlabeled analog, n-Decyltrimethylammonium Chloride, and other related quaternary ammonium (B1175870) compounds (QACs) in complex biological and environmental samples. nih.govruthigen.com The principle method employed is isotope dilution mass spectrometry. In this technique, a known quantity of the deuterated standard is added to a sample at the earliest stage of preparation. nih.gov During analysis by mass spectrometry, the instrument measures the intensity ratio of the unlabeled analyte to the isotope-labeled internal standard.

Since both the analyte and the standard behave almost identically during extraction, chromatography, and ionization, any loss of sample or fluctuation in instrument signal affects both compounds equally. scioninstruments.comnih.gov This stable ratio allows for precise calculation of the original concentration of the unlabeled analyte in the matrix, regardless of sample loss or signal variability. This approach is widely used in demanding applications such as bioanalysis and environmental testing. scioninstruments.com

A significant challenge in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." mdpi.comnih.gov This phenomenon occurs when other components within a complex sample (the matrix) co-extract with the analyte and interfere with its ionization efficiency in the mass spectrometer's source, leading to either signal suppression or enhancement. scioninstruments.comnih.gov This interference can cause significant inaccuracies in quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. scioninstruments.comcerilliant.com Because the deuterated standard has nearly identical physicochemical properties and retention time to the unlabeled analyte, it is affected by the matrix in the exact same way. scioninstruments.com Therefore, while the absolute signal of both the analyte and the standard may be suppressed or enhanced, their ratio remains constant, canceling out the matrix-induced error.

A study on the determination of 30 different QACs in human serum and urine demonstrated the effectiveness of this approach. nih.gov By using various isotopically labeled internal standards, including a deuterated analog of decyltrimethylammonium (B84703), researchers were able to achieve reliable quantification with matrix effects for all analytes ranging from -27% to +15.4%, a range that allows for accurate correction. nih.gov The method validation showed excellent accuracy and precision, with recoveries for all analytes between 61–129% and low standard deviations. nih.govnih.gov

Table 1: Method Validation Data for QAC Analysis Using Isotope-Labeled Internal Standards This table summarizes findings from a study on QACs in human serum and urine, demonstrating the performance of methods utilizing isotope dilution.

ParameterValidation ResultSignificance
Analyte Recoveries61–129%Indicates high accuracy of the extraction process across different concentrations. nih.gov
Intra-day Variation (RSD)0.22–17.4%Demonstrates high precision of the method within a single day's analysis. nih.gov
Inter-day Variation (RSD)0.35–17.3%Shows the method's reproducibility and robustness over multiple days. nih.gov
Matrix Effects-27% to +15.4%Confirms that the internal standards effectively compensate for signal suppression and enhancement from complex matrices like serum and urine. nih.gov
Method Limits of Quantification (MLOQ)0.006–1.40 ng/mLHighlights the high sensitivity of the LC-MS/MS method, enabling detection of trace levels of contaminants. nih.govnih.gov

Chromatographic Applications (e.g., LC-MS/MS)

This compound is predominantly used in methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This combination provides the high selectivity and sensitivity required for analyzing trace levels of surfactants in complex mixtures. rsc.org The chromatographic step separates the target analyte from other compounds in the sample, while the MS/MS detector provides unambiguous identification and quantification. rsc.org

Research methods for analyzing QACs, including decyltrimethylammonium chloride, often utilize reversed-phase chromatography. nih.gov Columns such as C8 and C18 are commonly employed to separate the various QACs based on their alkyl chain length and hydrophobicity. nih.govnih.gov In some cases, mixed-mode chromatography, which combines reversed-phase with ion-exchange mechanisms, is used to achieve better separation for more complex mixtures of QACs. nih.gov The use of this compound as an internal standard is integral to these LC-MS/MS methods, ensuring that the data collected is accurate and reliable. nih.govnih.gov

Table 2: Typical LC-MS/MS Parameters for Quaternary Ammonium Compound Analysis This table presents common conditions used in the chromatographic separation and detection of QACs with deuterated internal standards.

ParameterTypical SettingReference
TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov
Chromatographic ColumnsReversed-phase (C8, C18), Mixed-mode nih.govnih.gov
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.net
DetectionMultiple Reaction Monitoring (MRM) nih.gov
Internal StandardIsotope-labeled analogs (e.g., this compound) cerilliant.comnih.gov

Advanced Methods for Environmental Fate Research (excluding ecotoxicity)

The robust analytical methods enabled by this compound are crucial for environmental science, particularly for understanding the lifecycle of surfactants in the environment. umweltbundesamt.de QACs are widely used as disinfectants and surfactants and consequently enter wastewater systems and surface waters. researchgate.netumweltbundesamt.de

Isotope-labeled standards can be used as tracers in controlled laboratory or field studies to investigate the environmental fate of contaminants. By introducing a known amount of this compound into an environmental simulation (such as a model wastewater treatment reactor or a soil column), scientists can track its movement through different environmental compartments.

Using LC-MS/MS, researchers can distinguish the deuterated tracer from the unlabeled background and identify its degradation products, which would also contain the deuterium label. This allows for the unambiguous mapping of degradation pathways and the calculation of transformation rates, providing critical data for environmental risk assessment models without relying on ecotoxicity data. This approach helps in understanding how these surfactants are broken down or where they accumulate, such as in sewage sludge. researchgate.netresearchgate.net

Reliable environmental monitoring requires analytical methods that are sensitive, accurate, and validated for challenging matrices like wastewater effluent, surface water, and sediment. umweltbundesamt.deepa.gov The development and validation of such methods for QACs rely heavily on the use of isotope-labeled internal standards. researchgate.net this compound serves as the benchmark against which the method's performance is measured. It allows laboratories to establish key validation parameters, including limits of detection and quantification, linearity, accuracy, and precision, ensuring the data generated is defensible and suitable for regulatory purposes and long-term environmental monitoring programs. umweltbundesamt.deepa.gov

Theoretical and Computational Investigations of N Decyltrimethylammonium D9 Chloride Systems

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com For surfactants like n-Decyltrimethylammonium-d9 Chloride, MD simulations are instrumental in observing the spontaneous aggregation process that leads to the formation of micelles. nih.govmit.edu

Simulations typically begin with surfactant monomers and chloride ions randomly dispersed in a simulation box filled with explicit water molecules. acs.org By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of each particle, revealing the complex interplay of forces driving self-assembly. The primary driving force for this process is the hydrophobic effect, where the deuterated decyl tails of the surfactant molecules are driven out of the aqueous environment to minimize their contact with water, while the hydrophilic trimethylammonium headgroups remain exposed to the solvent. tandfonline.com

Extended, microsecond-time atomistic MD simulations on the non-deuterated analogue, n-Decyltrimethylammonium Chloride (DTAC), have provided detailed pictures of micellar aggregation. grnet.gr These studies show that aggregation proceeds through the stepwise addition of monomers to smaller aggregates, rather than the fusion of large aggregates. acs.org The resulting micelles are dynamic, roughly spherical structures where the hydrophobic tails form a liquid-like core, and the charged headgroups, along with the chloride counterions, form a diffuse outer layer or corona that interacts with the surrounding water. tandfonline.comacs.org The deuteration in the -d9 variant is not expected to fundamentally alter this general mechanism, but it will influence the precise energetics and dynamics, as discussed in section 7.4.

Table 1: Typical Parameters from MD Simulations of Decyltrimethylammonium (B84703) Chloride Micelles Data is representative of the non-deuterated analogue, n-Decyltrimethylammonium Chloride, as specific simulation data for the d9 variant is not widely published. These values provide a baseline for understanding the system.

ParameterTypical ValueDescription
Aggregation Number (Nagg)~45 moleculesThe average number of surfactant molecules in a single micelle. researchgate.net
Radius of Gyration (Rg)~14.2 ÅA measure of the micelle's overall size. researchgate.net
Micelle ShapeRoughly spherical / ellipsoidalWhile time-averaged shape is spherical, instantaneous fluctuations can lead to significantly non-spherical shapes. tandfonline.com
Core EnvironmentDry, liquid n-alkane likeThe hydrophobic core is characterized by a low penetration of water molecules. tandfonline.com
Corona CompositionHeadgroups, counterions, waterThe outer region of the micelle is a disordered mix of the charged surfactant heads, chloride ions, and water. researchgate.net

Quantum Chemical Calculations on Molecular Interactions

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and fundamental forces between molecules with high accuracy. researchgate.net For the this compound system, QC methods are applied to understand the intrinsic interactions between the surfactant cation, the chloride anion, and surrounding water molecules, which collectively govern the behavior seen in large-scale MD simulations.

Semi-empirical methods like PM3 have been used to study the inclusion complexes of similar surfactants, providing insights into host-guest interactions that are driven by noncovalent forces. researchgate.netphyschemres.org For this compound, QC calculations are essential for parameterizing the "force fields" used in the more computationally efficient MD simulations, ensuring that the classical models accurately reflect the underlying quantum mechanical reality. youtube.com

Table 2: Illustrative Interaction Energy Contributions This table provides a conceptual breakdown of interaction energies calculated via quantum chemistry for a simple cation-anion pair like Decyltrimethylammonium+ and Cl-. The exact values depend on the specific method and basis set used.

Interaction TypeDescriptionRelative Strength
ElectrostaticAttraction between the positive N+ headgroup and the Cl- anion.Strong, Dominant
Polarization/InductionMutual distortion of electron clouds upon interaction.Moderate
Dispersion (van der Waals)Weak, attractive forces arising from instantaneous charge fluctuations.Weak to Moderate
Charge TransferMinor transfer of electron density between interacting species.Weak

Modeling of Micellar Structures and Phase Behavior

Modeling efforts for this compound systems build upon the results from MD and QC calculations to develop a comprehensive picture of micellar aggregates and their collective behavior. The goal is to connect molecular-level details to macroscopic properties like the critical micelle concentration (CMC) and phase transitions.

MD simulations directly model the structure of a single micelle in explicit water, revealing a dynamic entity rather than a static sphere. acs.orgcore.ac.uk These models show a hydrophobic core composed of the deuterated decyl chains, which is largely free of water, and a broad interfacial region (corona) where the headgroups, counterions, and water are intermingled. tandfonline.comresearchgate.net The individual surfactant molecules within the micelle are not static; they exhibit significant conformational flexibility, particularly in the headgroup region, and can exchange between the micelle and the bulk solution. tandfonline.com

Combined computer simulation and molecular-thermodynamic (CS-MT) modeling approaches can also be employed. mit.edu In this framework, MD simulations provide key parameters—such as the identification of hydrated versus dehydrated portions of the surfactant—which are then fed into a thermodynamic model to predict properties like the CMC and micelle size distributions under various conditions. mit.edu

Prediction of Isotopic Effects on Intermolecular Forces and Aggregation

The substitution of hydrogen with deuterium (B1214612) in the decyl tail (to create the -d9 variant) introduces subtle but predictable changes in the molecule's physical properties, which can be investigated computationally. These isotopic effects arise primarily from the mass difference between deuterium and protium. researchgate.net

The greater mass of deuterium leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. researchgate.net This results in a slightly shorter and stronger C-D bond, which in turn reduces the average molecular volume and the van der Waals radius of the deuterated chain. researchgate.net The polarizability of a C-D bond is also slightly lower than that of a C-H bond. researchgate.net

These small changes in intermolecular forces can have a cumulative effect on the aggregation behavior of the surfactant. The primary consequences predicted by theoretical considerations are:

Modified Hydrophobic Interactions: Hydrophobic interactions are a complex interplay of enthalpic and entropic effects. The smaller effective size and reduced polarizability of the deuterated alkyl chain can lead to slightly weaker van der Waals attractions between surfactant tails in the micelle core. This may also alter the structuring of water molecules around the monomer, subtly changing the thermodynamics of micellization. Studies on other systems have shown that protiated compounds can bind more strongly to nonpolar phases than their deuterated counterparts, suggesting a measurable impact on the hydrophobic effect. researchgate.net

Shift in CMC and Aggregation Number: Because the energetics of transferring the surfactant from water to the micelle core are altered, the critical micelle concentration (CMC) is expected to shift. The direction and magnitude of this shift depend on the delicate balance of the modified interactions. Similarly, the optimal size and shape of the micelle (the aggregation number) may be affected.

Kinetic Effects: The rate of chemical reactions involving the rupture of a C-H bond is typically faster than that of a C-D bond, a phenomenon known as the kinetic isotope effect. iiste.org While not a factor in the physical self-assembly process, this effect is a fundamental consequence of the deuteration.

Computational models can predict these effects by using force fields specifically parameterized to account for the differences between C-H and C-D bonds, allowing for a direct simulation of the d9-variant and comparison with its non-deuterated counterpart.

Table 3: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

PropertyC-H BondC-D BondConsequence for Aggregation
Zero-Point EnergyHigherLowerAffects bond strength and reactivity. researchgate.net
Bond Length (Average)LongerShorterLeads to a smaller molecular volume for the deuterated chain. researchgate.net
Vibrational AmplitudeLargerSmallerContributes to a smaller effective van der Waals radius. researchgate.net
PolarizabilityHigherLowerReduces the strength of dispersion (van der Waals) forces. researchgate.net

Future Directions in Research on Deuterated Decyltrimethylammonium Chloride

Development of Novel Deuteration Techniques

The synthesis of selectively deuterated molecules like n-Decyltrimethylammonium-d9 Chloride is foundational to its use in advanced research, particularly for techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. While existing methods have been successful, future research will likely focus on developing more efficient, selective, and scalable deuteration techniques.

Current strategies often involve multi-step syntheses, sometimes requiring more than 16 steps, and can take anywhere from a few weeks to over six months to complete for complex molecules. sine2020.eu The process typically starts with developing a synthesis route using standard protonated versions of the molecule. sine2020.eu Subsequently, deuterium (B1214612) atoms are introduced, either by direct hydrogen-deuterium (H/D) exchange, or by using deuterated reagents at a specific step in the synthesis. sine2020.eu However, the pathways for creating carbon-deuterium (C-D) bonds can be significantly different from those for carbon-hydrogen (C-H) bonds, necessitating the exploration of alternative routes. sine2020.eu

Recent breakthroughs in deuteration methodologies, which could be adapted for surfactant synthesis, include:

Catalytic H/D Exchange: Advances have been made in using noble-metal catalysts, such as ruthenium and platinum-group metals, for hydrogen isotope exchange. researchgate.net Developing catalysts that are effective for the specific aliphatic chains and headgroups of surfactants would be a significant step forward.

Photocatalyzed Reactions: The use of visible-light photocatalysis for deuteration is an emerging area that offers potentially milder and more selective reaction conditions. doi.org

Ionic Liquid Catalysis: Ionic liquids have been explored as catalysts for deuteration reactions of active pharmaceutical ingredients, demonstrating high efficiency. doi.org This approach could be tailored for the synthesis of deuterated surfactants.

Future efforts will aim to overcome the challenges of low yields and high costs associated with producing deuterated surfactants. The development of one-pot synthesis methods or flow chemistry processes could dramatically improve the accessibility of this compound for a broader range of scientific investigations.

Exploration of New Self-Assembly Architectures

Surfactants are known for their ability to self-assemble into a variety of structures in solution, such as micelles, vesicles, and lamellar phases. acs.org The unique properties of deuterated surfactants allow for detailed characterization of these assemblies. Future research on this compound will likely focus on creating and controlling novel and more complex self-assembled architectures.

The self-assembly process is a delicate balance of forces, including the hydrophilic headgroup, the hydrophobicity of the tail, and electrostatic interactions. acs.org By systematically modifying conditions such as temperature, concentration, and the presence of additives, researchers can induce transitions between different structural phases. acs.org For instance, studies on similar surfactants have shown that temperature changes can trigger reversible transitions from wormlike micelles to multilamellar vesicles. acs.org

Future explorations in this area may include:

Complex Coacervates: Investigating the interaction of deuterated cationic surfactants like this compound with oppositely charged polymers or biomacromolecules (like DNA) to form complex, ordered phases. rsc.org These DNA-surfactant complexes can form a range of structures from lamellar and hexagonal to cubic phases. rsc.org

Nanodiscs: Research into the formation of stable, flat nanodiscs, which are a rare form of surfactant self-assembly, could be a fruitful avenue. This has been achieved with other catanionic surfactant mixtures by carefully controlling the counterions. nih.gov

Metal-Ion Induced Structures: The introduction of specific metal ions can trigger transformations in surfactant assemblies, such as inducing a micelle-to-vesicle transition. nih.gov Studying how ions interact with the deuterated headgroup of this compound could lead to new, controllable materials.

The ability to precisely control the formation of these architectures is crucial for their application in fields like drug delivery, materials templating, and nanotechnology.

Advanced Applications in Bio-Mimetic Systems and Soft Matter Physics

The structural similarity of surfactant assemblies to biological membranes makes them excellent candidates for creating bio-mimetic systems. Deuterated surfactants are particularly valuable in this context because they allow for non-invasive study using neutron scattering techniques to probe the structure and dynamics of these systems.

Future research is expected to leverage this compound in increasingly sophisticated models of biological processes and in the development of new soft materials:

Model Cell Membranes: Incorporating the deuterated surfactant into lipid bilayers to study the influence of charged molecules on membrane structure, fluidity, and protein interactions. Its deuterated tail can be selectively highlighted in neutron scattering experiments to understand its distribution and dynamics within a complex lipid environment.

Gene and Drug Delivery: DNA-surfactant complexes have shown significant promise as gene and drug delivery vehicles. rsc.org Using deuterated surfactants would enable detailed studies of the complex's structure, its stability in biological fluids, and the mechanisms of DNA release.

Soft Matter Physics: The precise structural information gained from studying deuterated surfactant systems can provide fundamental insights into the physics of self-assembly, phase transitions, and the rheological properties of soft materials. Ultrasonic relaxation studies on similar surfactants in deuterium oxide have already provided data on monomer-micelle exchange processes. rsc.org

These advanced applications depend on a deep understanding of the molecular interactions at play, an understanding that is greatly enhanced by the use of isotope labeling.

Integration with Machine Learning for Predictive Modeling of Surfactant Behavior

The phase behavior of surfactants is complex and depends on many variables, including temperature, concentration, and molecular structure. bohrium.com Predicting this behavior is a significant challenge, and experimental determination of phase diagrams is often time-consuming and costly. bohrium.com Machine learning (ML) is emerging as a powerful tool to accelerate this process. nih.govacs.org

Future research on this compound will increasingly integrate ML models to predict its properties and behavior:

Phase Diagram Prediction: ML classifiers can be trained on existing experimental data to predict the phase of a surfactant system under given conditions. nih.govacs.org These models can be used for "gap filling" in partially complete phase diagrams or even for de novo prediction of the entire diagram. bohrium.comacs.org

Predicting Molecular Properties: ML can be used to predict fundamental properties based on molecular descriptors. nih.gov For deuterated surfactants, this could include predicting how isotopic substitution affects properties like the critical micelle concentration (CMC) or aggregation number.

Hybrid Modeling: A promising approach involves combining ML models with traditional physics-based models. mdpi.com ML can generate compositional spaces, which are then analyzed using physical models to predict phase transitions, offering a robust framework for understanding multiphase systems. mdpi.com

Several ML algorithms have been tested for their accuracy in predicting surfactant phase behavior, with models like the cubic Support Vector Machine (SVM) showing high accuracy (99.5%) in reproducing key features. mdpi.com

Machine Learning ModelReported Prediction AccuracyReference
Fine Tree97.4% mdpi.com
Medium Tree93.4% mdpi.com
Linear SVM90.6% mdpi.com
Cubic SVM 99.5% mdpi.com
K-Nearest Neighbors (KNN)98.6% mdpi.com
Boosted Trees96.9% mdpi.com
Neural NetworkPerforms well in gap filling bohrium.com
Random ForestTested for surfactant behavior acs.org

The integration of machine learning will not only accelerate research but also enable the rational design of new surfactant-based materials with tailored properties, including those utilizing this compound.

Q & A

Q. What are the standard methods for synthesizing n-Decyltrimethylammonium-d9 Chloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves quaternization of n-decyltrimethylamine with deuterated methyl chloride (CD₃Cl) in anhydrous conditions. For deuterium labeling, isotopic precursors (e.g., D₃C-N groups) must be used to ensure >98% deuterium incorporation . Purification via recrystallization in ethanol/acetone mixtures removes unreacted amines. Purity is validated using ¹H/²H NMR to confirm deuterium substitution ratios and ion chromatography to quantify chloride counterion stoichiometry .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Due to hygroscopicity, store the compound in a desiccator under nitrogen at 4°C. Use gloveboxes for weighing to prevent moisture absorption, which can alter micelle formation kinetics in aqueous solutions. Safety protocols from analogous quaternary ammonium salts (e.g., Benzyltrimethylammonium Chloride) recommend PPE (gloves, goggles) and fume hoods to mitigate respiratory irritation .

Q. What analytical techniques are most reliable for characterizing n-Decyltrimethylammonium-d9 Chloride?

  • Methodological Answer :
  • Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF confirms molecular weight (expected m/z ≈ 293.3 for [M-Cl]⁺) and deuterium enrichment (>98% atom % D) .
  • NMR : ²H NMR distinguishes deuterated methyl groups (δ ~3.3 ppm), while ¹³C NMR verifies alkyl chain integrity .
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How do deuterium isotopes in this compound affect its critical micelle concentration (CMC) compared to non-deuterated analogs?

  • Methodological Answer : Deuteration increases molecular mass slightly, potentially lowering CMC by ~5–10% due to enhanced hydrophobic interactions. Measure CMC via surface tension titration or fluorescence spectroscopy (using pyrene as a probe). Compare with non-deuterated controls to isolate isotopic effects. Note: Solvent deuteration (e.g., D₂O) must be controlled to avoid confounding results .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., ΔG of micellization) for deuterated surfactants?

  • Methodological Answer : Discrepancies often arise from isotopic purity variations or solvent history. Standardize protocols by:
  • Using NIST-traceable deuterium content certificates (>98% atom % D) .
  • Pre-equilibrating solvents with surfactant to eliminate hysteresis in calorimetry .
  • Reporting batch-specific NMR/QC data to enable cross-study comparisons .

Q. How can n-Decyltrimethylammonium-d9 Chloride be used as an internal standard for quantifying trace quaternary ammonium compounds in environmental samples?

  • Methodological Answer :
  • LC-MS/MS : Spike samples with a known concentration of deuterated surfactant. Use MRM transitions specific to m/z 293.3 → 60.1 (characteristic trimethylammonium fragment).
  • Calibration : Prepare a dilution series (1–1000 ppb) in matrix-matched solvents to account for ion suppression. Validate recovery rates (85–115%) in spiked groundwater samples .

Q. What are the challenges in studying this compound’s interactions with lipid bilayers, and how can they be addressed?

  • Methodological Answer : Deuteration may alter membrane insertion kinetics. Use neutron scattering (contrast-matched deuterated lipids) to track surfactant localization in bilayers. Complement with MD simulations parameterized using experimental partial molar volumes. Control for isotopic scrambling by verifying deuterium retention post-experiment via MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.